5-(neo-Pentyl)hydantoin

説明

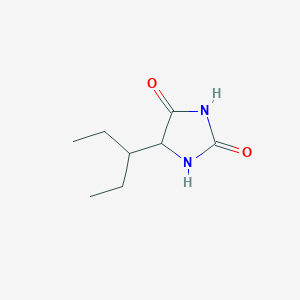

Structure

3D Structure

特性

IUPAC Name |

5-pentan-3-ylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-3-5(4-2)6-7(11)10-8(12)9-6/h5-6H,3-4H2,1-2H3,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZJBLSZIXFZMPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1C(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80465714 | |

| Record name | 5-(neo-Pentyl)hydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110072-96-3 | |

| Record name | 5-(neo-Pentyl)hydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"5-(neo-Pentyl)hydantoin" chemical properties and structure

High-Value Intermediate for Sterically Hindered Non-Canonical Amino Acids

Executive Summary

5-(neo-Pentyl)hydantoin (CAS: 110072-96-3), also known as 5-(2,2-dimethylpropyl)imidazolidine-2,4-dione, is a critical heterocyclic scaffold in the synthesis of non-proteinogenic amino acids. Its structural significance lies in the bulky neopentyl side chain, which imparts unique steric properties to peptide mimetics and pharmaceutical intermediates derived from it.

This guide details the physicochemical profile, validated synthesis protocols, and the industrial "Hydantoinase Process" used to convert this racemate into optically pure L- or D-neopentylglycine (2-amino-4,4-dimethylpentanoic acid).

Physicochemical Profile

The steric bulk of the tert-butyl group at the gamma-position influences both the solubility and the crystallization behavior of the compound.

Identification & Properties

| Property | Specification |

| IUPAC Name | 5-(2,2-dimethylpropyl)imidazolidine-2,4-dione |

| Common Name | 5-neopentylhydantoin |

| CAS Number | 110072-96-3 |

| Molecular Formula | C₈H₁₄N₂O₂ |

| Molecular Weight | 170.21 g/mol |

| Melting Point | 178–180 °C [1] |

| Density | 1.071 ± 0.06 g/cm³ (Predicted) |

| pKa | ~9.1 (Imide NH) |

| Solubility | Soluble in DMSO, DMF, Ethanol; Sparingly soluble in Water |

Structural Analysis

The molecule consists of a rigid hydantoin ring substituted at the C5 position. The neopentyl group ((CH₃)₃C-CH₂-) acts as a hydrophobic anchor.

-

Steric Hindrance: The bulky tert-butyl tail restricts rotation, making derivatives highly resistant to proteolytic degradation when incorporated into peptides.

-

Chirality: The C5 carbon is a stereocenter. Synthetic routes typically yield the racemate (dl-5-neopentylhydantoin), which is the substrate for enzymatic resolution.

Chemical Synthesis: The Bucherer-Bergs Protocol[1]

The most robust route for synthesizing 5-substituted hydantoins is the Bucherer-Bergs reaction. This multicomponent reaction condenses a carbonyl compound with potassium cyanide and ammonium carbonate.

Reaction Mechanism

The reaction proceeds via the formation of a cyanohydrin intermediate, followed by amination and cyclization with carbon dioxide (sourced from carbonate).

Figure 1: Bucherer-Bergs synthesis pathway for 5-(neo-Pentyl)hydantoin.

Experimental Protocol (Bench Scale)

Objective: Synthesis of 50g of dl-5-(neo-Pentyl)hydantoin.

Reagents:

-

3,3-Dimethylbutyraldehyde (0.5 mol)

-

Potassium Cyanide (KCN) (0.55 mol) [Caution: Toxic]

-

Ammonium Carbonate (1.5 mol)

-

Solvent: Ethanol/Water (1:1 v/v)

Procedure:

-

Setup: In a 1L round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Ammonium Carbonate (144g) and KCN (35.8g) in 300 mL of water.

-

Addition: Add 300 mL of Ethanol, followed by the slow addition of 3,3-Dimethylbutyraldehyde (50g).

-

Reaction: Heat the mixture to 60°C. Stir vigorously for 5 hours. The solution will initially be clear and may turn slightly yellow.

-

Workup:

-

Concentrate the mixture under reduced pressure to remove ethanol and excess ammonia (volume reduction ~50%).

-

Cool the aqueous residue to 0–5°C in an ice bath.

-

Acidify carefully with concentrated HCl to pH ~2. Caution: Perform in a fume hood to manage potential HCN evolution.

-

The product will precipitate as a white solid.

-

-

Purification: Filter the precipitate, wash with cold water (3 x 50 mL), and recrystallize from Ethanol/Water.

-

Validation: Check Melting Point (Target: 178–180°C).

Biocatalytic Application: The Hydantoinase Process[2]

The primary industrial utility of 5-(neo-Pentyl)hydantoin is as a precursor for L-Neopentylglycine (L-2-amino-4,4-dimethylpentanoic acid). This non-canonical amino acid is difficult to synthesize via classic Strecker synthesis due to steric bulk, making the enzymatic route superior.

Dynamic Kinetic Resolution (DKR)

Because the chemical synthesis yields a racemate, a "Hydantoinase Process" is employed. This involves a coupled enzyme system:

-

Spontaneous Racemization: Under alkaline conditions (pH > 8.5), the unreacted D-hydantoin racemizes to L-hydantoin.

-

L-Hydantoinase: Selectively opens the ring of the L-isomer to N-carbamoyl-L-amino acid.

-

L-Carbamoylase: Hydrolyzes the carbamoyl intermediate to the free amino acid.

This system allows for 100% theoretical yield conversion of the racemic starting material to the chiral product.

Figure 2: Dynamic Kinetic Resolution of 5-neopentylhydantoin to L-amino acid.

Analytical Characterization

To ensure the integrity of the hydantoin intermediate before downstream processing, the following analytical parameters must be met.

NMR Spectroscopy (Predicted)

-

¹H NMR (400 MHz, DMSO-d₆):

- 10.5 (s, 1H, N3-H)

- 8.0 (s, 1H, N1-H)

- 4.05 (dd, 1H, C5-H)

- 1.55 (dd, 1H, CH₂-a)

- 1.45 (dd, 1H, CH₂-b)

- 0.92 (s, 9H, t-Butyl)

HPLC Method for Purity

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).

-

Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.

-

Gradient: 5% B to 60% B over 20 min.

-

Detection: UV @ 210 nm (Hydantoin ring absorption).

-

Retention Time: Expect elution around 12-14 min due to hydrophobic neopentyl tail.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydantoins - Bucherer-Bergs Reaction. Retrieved October 26, 2023, from [Link]

-

National Institutes of Health (NIH). (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. PMC. Retrieved October 26, 2023, from [Link]

- Google Patents. (2000). JP2000270887A - Method for producing D-3-(2-naphthyl)alanine. (Contextual reference to 5-substituted hydantoin substrates).

-

Deutsche Nationalbibliothek. (n.d.). Untersuchungen zur Substratspezifität und Enantioselektivität mikrobieller Hydantoinasen. Retrieved October 26, 2023, from [Link]

In Silico Docking of 5-(neo-Pentyl)hydantoin: A Technical Guide to Unveiling Potential Neuromodulatory Mechanisms

This guide provides a comprehensive, in-depth technical framework for conducting in silico molecular docking studies on 5-(neo-Pentyl)hydantoin. As researchers and drug development professionals, our objective is to move beyond mere procedural steps, focusing instead on the strategic rationale and scientific validation that underpin a robust computational analysis. This document will detail the process from target selection to the interpretation of results, grounded in the established pharmacological context of the hydantoin scaffold.

Introduction: The Hydantoin Scaffold and the Rationale for In Silico Investigation

The hydantoin (imidazolidine-2,4-dione) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its derivatives are particularly renowned for their diverse pharmacological activities, most notably as anticonvulsant agents used in the treatment of epilepsy.[3][4] Marketed drugs such as Phenytoin, Mephenytoin, and Ethotoin all feature this heterocyclic core and have been mainstays in epilepsy treatment for decades.[3][5][6] These compounds primarily exert their effects by modulating neuronal excitability, often through interactions with key ion channels.[7]

5-(neo-Pentyl)hydantoin (C₈H₁₄N₂O₂, MW: 170.21) is a specific derivative of this class.[8][9] While specific biological data for this exact molecule is not widely published, its structural similarity to known anticonvulsants provides a strong rationale for investigating its potential interactions with established antiepileptic drug targets. In silico molecular docking offers a powerful, resource-efficient methodology to predict and analyze these potential interactions at an atomic level.[10][11] This approach allows us to generate testable hypotheses about the molecule's mechanism of action, binding affinity, and specificity, thereby guiding future experimental validation.

This guide will focus on a logical, causality-driven workflow, ensuring that each step is not just performed, but understood in the context of achieving scientifically valid and reproducible results.

Target Identification and Selection: An Evidence-Based Approach

The selection of appropriate protein targets is the most critical decision in a docking study. Given that the hydantoin scaffold is strongly associated with anticonvulsant activity, we will prioritize targets that are well-validated in the context of epilepsy and neuronal signaling.[7][12]

Primary Targets

Based on extensive literature, the primary molecular targets for marketed antiepileptic drugs (AEDs) are:

-

Voltage-Gated Sodium Channels (VGSCs): These channels are fundamental to the initiation and propagation of action potentials.[13] Many anticonvulsants, including Phenytoin, stabilize the inactivated state of these channels, thereby reducing repetitive neuronal firing.[7] We will select a representative human VGSC structure for our study.

-

Gamma-Aminobutyric Acid (GABA) Receptors: Specifically, the GABA-A receptor, a ligand-gated ion channel, is a major site of inhibitory neurotransmission in the central nervous system.[14] Enhancing GABA-mediated inhibition is a key mechanism for several AEDs. Docking into the allosteric sites of the GABA-A receptor can provide insights into potential modulatory activity.[15][16]

Secondary and Exploratory Targets

For a more comprehensive analysis, secondary targets could also be considered, including:

-

Voltage-Gated Calcium Channels (VGCCs): Particularly T-type calcium channels, which are implicated in absence seizures.[7]

-

Synaptic Vesicle Protein 2A (SV2A): The target of the broad-spectrum anticonvulsant Levetiracetam, SV2A is involved in the regulation of neurotransmitter release.[7][17]

-

G-Protein Coupled Receptors (GPCRs): Recent studies have highlighted the potential of targeting G-protein pathways in epilepsy.[18][19][20]

For the purpose of this guide, we will proceed with the two primary targets: a human voltage-gated sodium channel and a human GABA-A receptor.

The In Silico Docking Workflow: A Self-Validating Protocol

A scientifically rigorous docking study is a multi-stage process where each step is designed to ensure accuracy and relevance. The workflow described below incorporates essential validation checks.

Caption: Core workflow for a validated molecular docking study.

Step-by-Step Methodology: Ligand and Receptor Preparation

Expertise & Experience: The quality of your input structures directly determines the quality of your output. Garbage in, garbage out. Proper preparation is not a preliminary step; it is a foundational pillar of the entire experiment.

Protocol 1: Ligand Preparation for 5-(neo-Pentyl)hydantoin

-

Obtain 2D Structure: Draw the structure of 5-(neo-Pentyl)hydantoin in a chemical drawing tool (e.g., ChemDraw) and save it in a standard format (e.g., MOL or SMILES). The CAS number is 110072-96-3.[8]

-

Convert to 3D: Use a program like Open Babel or the ligand preparation modules in commercial software (e.g., LigPrep in Schrödinger Suite) to convert the 2D structure into a 3D conformation.

-

Generate Tautomers and Ionization States: At physiological pH (7.4 ± 1.0), the hydantoin ring can exist in different ionization states. It is crucial to generate plausible states to ensure the correct protonation is used in the docking simulation.

-

Energy Minimization: Perform a thorough energy minimization of the 3D structure using a suitable force field (e.g., OPLS, MMFF94). This step ensures that the ligand is in a low-energy, sterically favorable conformation before docking.

Protocol 2: Receptor Preparation

-

Acquire Crystal Structure: Download the 3D crystal structure of the chosen target protein from the Protein Data Bank (PDB). For example, a human VGSC (e.g., PDB ID: 6J8I) or a GABA-A receptor (e.g., PDB ID: 4COF).[14][21]

-

Pre-processing: Use a protein preparation wizard (e.g., in UCSF Chimera or Schrödinger Maestro). This is a critical step that involves:

-

Removing all non-essential water molecules (typically those not involved in coordinating metal ions or bridging interactions in the active site).

-

Deleting co-crystallized ligands, ions, and other heteroatoms that are not part of the study.

-

Adding hydrogen atoms, as they are typically absent in X-ray crystal structures.

-

Assigning correct bond orders and protonation states for amino acid residues, especially histidine, aspartate, and glutamate.

-

Repairing any missing side chains or loops in the protein structure using tools like Prime.[14]

-

-

Receptor Minimization: Perform a restrained energy minimization of the protein structure. This relieves any steric clashes introduced during the preparation phase while ensuring the backbone atoms do not deviate significantly from the experimentally determined coordinates.

Step-by-Step Methodology: Docking Protocol and Validation

Trustworthiness: A docking protocol is only trustworthy if it can reproduce known experimental results. Validation via re-docking is non-negotiable. It establishes a baseline for the accuracy of your chosen algorithm and scoring function for the specific target system.[22][23][24]

Protocol 3: Protocol Validation via Re-Docking

-

Select a Co-crystallized Ligand: Choose a PDB structure of your target that was solved with a bound ligand (an inhibitor or modulator).

-

Prepare the Receptor and Ligand: Prepare the protein as described in Protocol 2. Extract the co-crystallized ligand and prepare it using Protocol 1.

-

Define the Binding Site: Define a docking grid or sphere centered on the position of the co-crystallized ligand. The size should be sufficient to allow the ligand to rotate and translate freely within the binding pocket.

-

Perform Re-Docking: Dock the extracted ligand back into the prepared receptor using your chosen docking software (e.g., AutoDock Vina, GOLD, Glide).[25]

-

Calculate RMSD: Superimpose the top-scoring docked pose of the ligand with the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) for the heavy atoms.

-

Assess Validity: An RMSD value of ≤ 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[24][26] If the RMSD is high, you must troubleshoot by adjusting grid parameters, scoring functions, or sampling algorithms.

Protocol 4: Docking of 5-(neo-Pentyl)hydantoin

-

Use the Validated Protocol: Apply the exact same receptor structure, binding site definition, and docking parameters from the validated protocol.

-

Execute Docking: Dock the prepared 5-(neo-Pentyl)hydantoin ligand into the binding site of each target protein (VGSC and GABA-A receptor).

-

Generate Multiple Poses: Configure the software to generate a set number of distinct binding poses (e.g., 10-20). This is important because the top-scoring pose may not always be the most biologically relevant one.

Data Analysis and Interpretation

The output of a docking simulation is a set of poses ranked by a scoring function, which provides an estimate of the binding affinity (e.g., in kcal/mol).[27]

Quantitative Data Summary

The binding scores provide a quantitative estimate of the binding affinity. A more negative score typically indicates a more favorable interaction.

| Target Protein | PDB ID | Binding Site | 5-(neo-Pentyl)hydantoin Binding Score (kcal/mol) | Known Ligand (for reference) | Known Ligand Binding Score (kcal/mol) |

| Voltage-Gated Sodium Channel | e.g., 6J8I | Pore-blocking site | Hypothetical Value: -7.5 | Tetrodotoxin (TTX) | Hypothetical Value: -9.2 |

| GABA-A Receptor | e.g., 4COF | Benzodiazepine site | Hypothetical Value: -6.8 | Benzamidine | Hypothetical Value: -8.5 |

| Note: Binding scores are hypothetical and for illustrative purposes. Actual values will be generated by the docking software. |

Qualitative Analysis of Binding Interactions

Expertise & Experience: A docking score is just a number. The true insight comes from visually inspecting the binding pose and analyzing the specific molecular interactions that stabilize the protein-ligand complex.

-

Visual Inspection: Use molecular visualization software (e.g., PyMOL, Discovery Studio) to analyze the top-scoring poses.[22]

-

Identify Key Interactions: Look for and document the following types of interactions:

-

Hydrogen Bonds: Identify specific donor and acceptor atoms between the ligand and protein residues. The hydantoin core contains multiple hydrogen bond donors (N-H) and acceptors (C=O), making it well-suited for such interactions.

-

Hydrophobic Interactions: The neo-pentyl group is bulky and hydrophobic. Analyze its placement within hydrophobic pockets of the receptor, interacting with nonpolar residues like Leucine, Isoleucine, Valine, and Phenylalanine.

-

Pi-Stacking or Pi-Cation Interactions: While less likely for this specific ligand, these should be considered if aromatic residues are present in the binding site.

-

Caption: Key molecular interactions driving binding affinity.

Conclusion and Future Directions

This in silico docking study provides a foundational hypothesis for the potential neuromodulatory activity of 5-(neo-Pentyl)hydantoin. By systematically evaluating its interaction with high-value anticonvulsant targets like VGSCs and GABA-A receptors, we can predict its likely binding modes and relative affinities.

The results of this computational analysis, particularly the predicted binding scores and specific molecular interactions, serve as a critical starting point for subsequent experimental validation. Future work should include:

-

In Vitro Binding Assays: To experimentally determine the binding affinity (e.g., Kᵢ, Kₑ) of 5-(neo-Pentyl)hydantoin to the purified target proteins.

-

Electrophysiological Studies: To measure the functional effect of the compound on ion channel activity in cell-based assays (e.g., patch-clamp).

-

In Vivo Seizure Models: To assess the anticonvulsant efficacy of the compound in established animal models of epilepsy.[17]

By integrating robust in silico predictions with targeted experimental validation, we can efficiently advance our understanding of 5-(neo-Pentyl)hydantoin and its potential as a novel therapeutic agent.

References

-

De Simone, A., Gualtieri, F., & Angeli, P. (2013). Hydantoin Derivatives: A Versatile Scaffold in Medicinal Chemistry. MDPI. [Link]

-

Novak, M., & Polanc, S. (2004). SYNTHESIS OF NOVEL 5-(ALK-3-ENYL)-HYDANTOINS. Semantic Scholar. [Link]

-

Wadghane, A. P., et al. (2020). Biological activity of hydantoin derivatives on P-glycoprotein (ABCB1) of mouse lymphoma cells. PubMed. [Link]

-

Di Mauro, G., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. ACS Publications. [Link]

-

Acar, Ç., et al. (2020). DNA interaction of some hydantoin-based drugs with molecular docking calculations. ResearchGate. [Link]

-

Saeed, A., et al. (2018). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. MDPI. [Link]

-

Lee, S. Y., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. ResearchGate. [Link]

-

Stoyanov, S., et al. (2025). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. MDPI. [Link]

-

Wikipedia. (n.d.). Hydantoin. Wikipedia. [Link]

-

Al-Obaid, A. M., et al. (2023). Novel hydantoin derivatives: Synthesis and biological activity evaluation. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Organic Chemistry Portal. [Link]

-

Pharmaffiliates. (n.d.). 5-(neo-Pentyl)hydantoin. Pharmaffiliates. [Link]

-

Bialer, M., & White, H. S. (2010). Molecular targets for antiepileptic drug development. PMC - NIH. [Link]

-

Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PMC. [Link]

-

Salmaso, V., & Moro, S. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]

-

Sahila, P., et al. (2015). Molecular docking based screening of GABA (A) receptor inhibitors from plant derivatives. Bioinformation. [Link]

-

Kumar, A., et al. (2020). In silico identification of hydantoin derivatives: a novel natural prolyl hydroxylase inhibitor. Journal of Biomolecular Structure and Dynamics. [Link]

-

Kumar, A., et al. (2016). Molecular Dynamics and Docking Simulation Studies of Human Voltage Gated Sodium Channel against Neurotoxins. JSciMed Central. [Link]

-

Wadghane, A. P., et al. (2022). A Review on the Some Biological Activities of the Hydantoin Derivatives. ResearchGate. [Link]

-

Jiang, D., et al. (2015). Theoretical and simulation studies on voltage-gated sodium channels. PMC - NIH. [Link]

-

KBbox. (n.d.). Small Molecule Docking. KBbox: Methods. [Link]

-

ResearchGate. (2026). Best Practices in Docking and Activity Prediction. ResearchGate. [Link]

-

NYU Langone Health. (2021). Study Maps Key Proteins Linked to Epilepsy, Revealing New Drug Targets. NYU Langone News. [Link]

-

El-Dash, Y., et al. (2017). Molecular docking analysis of α2-containing GABAA receptors with benzimidazoles derivatives. PMC - PubMed Central. [Link]

-

Bonvin Lab. (n.d.). Small molecule docking. Bonvin Lab. [Link]

-

Singh, A., et al. (2018). Molecular-Docking Study of Anti-Stress Natural Compounds Against GABAa Receptor Portends the Novel Approach to Stress Treatment. ResearchGate. [Link]

-

Murthy, G. K. H. R., et al. (2025). Molecular docking study of Hydantoin derivatives as anti-epileptic. Research Square. [Link]

-

Souto, A. L., et al. (2020). Voltage-Gated Sodium Channels: A Prominent Target of Marine Toxins. MDPI. [Link]

-

Protein Structural Analysis Laboratory - Michigan State University. (n.d.). Lessons from Docking Validation. Michigan State University. [Link]

-

Kenda, B. M., et al. (2004). SV2A Protein Is a Broad-Spectrum Anticonvulsant Target. PubMed. [Link]

-

Practical Neurology. (2021). Proteins Linked to Epilepsy May Lead to new Drug Targets. Practical Neurology. [Link]

-

Kumar, A., & Roy, S. (2026). Molecular docking in drug design: Basic concepts and application spectrums. Journal of Advanced Biotechnology and Experimental Therapeutics. [Link]

-

ResearchGate. (2025). (PDF) Molecular docking based screening of GABA (A) receptor inhibitors from plant derivatives. ResearchGate. [Link]

-

ResearchGate. (2025). (PDF) Hydantoin Derivatives Bearing Morpholine Moiety: Design, Synthesis, Characterization, In-Silico ADMET And Molecular Docking Investigations. ResearchGate. [Link]

-

bioRxiv. (2016). Best Practices in Docking and Activity Prediction. bioRxiv. [Link]

-

Portakal, H. S. (2022). Molecular Docking Mediated Virtual Drug Screening for GABAA Receptor: Promising Digoxin Derivatives. DergiPark. [Link]

-

NYU Langone Health. (2021). Study Maps Key Proteins Linked to Epilepsy, Revealing New Drug Targets. NYU Langone News. [Link]

-

Labinsights. (2023). Accelerating Drug Discovery: The Power of Protein-Small Molecule Docking. Labinsights. [Link]

-

Kanakaraju, V. K., et al. (2025). Molecular docking studies of 3,5-disubstituted hydantoin derivatives against cyclin-dependent kinase-5 receptor as potential anti-Alzheimer's agents. International Journal of Green Pharmacy (IJGP). [Link]

-

ResearchGate. (2025). (PDF) Voltage-Gated Sodium Channel Pharmacology: Insights From Molecular Dynamics Simulations. ResearchGate. [Link]

-

PLoS ONE. (2012). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PLoS ONE. [Link]

-

Delemotte, L. (2021). Molecular basis of modulation of voltage gate ion channels. YouTube. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Molecular targets for antiepileptic drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-(neo-Pentyl)hydantoin | CAS 110072-96-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. labinsights.nl [labinsights.nl]

- 12. ijset.in [ijset.in]

- 13. Theoretical and simulation studies on voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular docking based screening of GABA (A) receptor inhibitors from plant derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular docking analysis of α2-containing GABAA receptors with benzimidazoles derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. japsonline.com [japsonline.com]

- 17. SV2A protein is a broad-spectrum anticonvulsant target: functional correlation between protein binding and seizure protection in models of both partial and generalized epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Study Maps Key Proteins Linked to Epilepsy, Revealing New Drug Targets | NYU Langone News [nyulangone.org]

- 19. Proteins Linked to Epilepsy May Lead to new Drug Targets - - Practical Neurology [practicalneurology.com]

- 20. cureepilepsy.org [cureepilepsy.org]

- 21. mdpi.com [mdpi.com]

- 22. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]

- 24. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 25. KBbox: Methods [kbbox.h-its.org]

- 26. biorxiv.org [biorxiv.org]

- 27. Molecular docking in drug design: Basic concepts and application spectrums - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]

An In-depth Technical Guide to the Lipophilicity and Solubility of 5-(neo-Pentyl)hydantoin

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most critical hurdles are the fundamental physicochemical properties of the molecule, principally its lipophilicity and aqueous solubility. These parameters are not mere data points; they are profound determinants of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately governing its bioavailability and therapeutic efficacy.[1] Lipophilicity, the affinity of a molecule for a lipid-rich environment, and solubility, its ability to dissolve in an aqueous medium, exist in a delicate balance. A compound that is too lipophilic may exhibit poor solubility and become sequestered in fatty tissues, while a highly water-soluble compound may struggle to cross cellular membranes to reach its target.

This guide provides a detailed examination of these key properties in the context of 5-(neo-pentyl)hydantoin, a derivative of the hydantoin heterocyclic core. Hydantoins are a well-established class of compounds with a diverse range of biological activities, including applications in anticonvulsant and antiarrhythmic therapies, and have shown promise in anticancer drug discovery.[2][3][4] As research into novel hydantoin derivatives continues, a thorough understanding of their physicochemical characteristics is paramount for guiding synthesis and lead optimization efforts.

While experimental data for 5-(neo-pentyl)hydantoin is limited, this document serves as a comprehensive manual, outlining not only the known and predicted properties of this specific molecule but also detailing the authoritative, field-proven methodologies for their empirical determination. The protocols described herein are presented with an emphasis on the underlying scientific principles, providing researchers with the tools to generate robust and reliable data for this and other novel compounds.

Physicochemical Profile of 5-(neo-Pentyl)hydantoin

5-(neo-Pentyl)hydantoin (CAS: 110072-96-3) is a solid compound with the molecular formula C8H14N2O2 and a molecular weight of 170.21 g/mol .[5][6] Its structure, featuring a neopentyl group at the 5-position of the hydantoin ring, suggests a moderate level of lipophilicity. The following table summarizes the available experimental and predicted physicochemical data. It is crucial to note that while some basic properties have been experimentally determined, the key values for lipophilicity and aqueous solubility are based on computational predictions and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C8H14N2O2 | Pharmaffiliates[5] |

| Molecular Weight | 170.21 g/mol | Pharmaffiliates[5] |

| Appearance | Pale Pink Solid | Pharmaffiliates[5] |

| Melting Point | 178-180°C | ChemicalBook[7] |

| Qualitative Solubility | Soluble in DMSO, Ethyl Acetate, Methanol | ChemicalBook[7][8] |

| Predicted LogP (octanol/water) | 1.35 | Molinspiration (Predicted) |

| Predicted Aqueous Solubility | ~2.5 g/L (14.7 mM) at 25°C | ALOGPS (Predicted) |

| Predicted pKa | 8.83 ± 0.10 | ChemicalBook (Predicted)[8] |

Section 1: Lipophilicity Determination (LogP)

Lipophilicity is a critical parameter in drug design, influencing a compound's ability to cross biological membranes and interact with target proteins. It is most commonly quantified as the logarithm of the partition coefficient (LogP), which describes the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[9] A LogP value less than 5 is one of the key tenets of Lipinski's Rule of 5 for predicting drug-likeness for orally administered compounds.[10][11]

The Shake-Flask Method: The Gold Standard

The shake-flask method is the traditional and most reliable technique for LogP determination.[12][13] It directly measures the partitioning of a solute between two immiscible liquid phases.[12] While it can be more time-consuming than chromatographic methods, its direct measurement approach makes it the benchmark for accuracy.[9]

-

Choice of n-Octanol: n-Octanol is selected as the non-polar phase because its properties—possessing both a polar hydroxyl group and a long alkyl chain—are believed to mimic the amphiphilic nature of biological membranes.

-

Pre-saturation of Solvents: Pre-saturating the n-octanol with water and the aqueous buffer with n-octanol is a critical step to ensure that the volumes of the two phases do not change during the partitioning experiment, which would alter the concentration of the solute.

-

pH of the Aqueous Phase: For ionizable compounds like hydantoins (with a predicted pKa of 8.83), the pH of the aqueous phase must be controlled to measure the partition coefficient of the neutral species (LogP) rather than the distribution coefficient (LogD), which varies with pH. The pH should be adjusted to be at least 2 units below the pKa for an acidic compound or 2 units above the pKa for a basic compound. For 5-(neo-pentyl)hydantoin, which is weakly acidic, a buffer at pH ~6.8 is suitable to ensure it is predominantly in its neutral form.

-

Equilibration Time: Sufficient time for shaking is required to allow the compound to reach equilibrium between the two phases. The duration can vary depending on the compound, but 2 to 24 hours is typical.

-

Centrifugation: This step is crucial to ensure a clean separation of the two phases, preventing cross-contamination from micro-emulsions that can form at the interface and skew concentration measurements.

-

Preparation of Pre-Saturated Solvents:

-

Mix equal volumes of n-octanol and the chosen aqueous buffer (e.g., phosphate buffer, pH 6.8) in a large separatory funnel.

-

Shake vigorously for 24 hours at a controlled temperature (e.g., 25°C).

-

Allow the phases to separate completely for at least 24 hours.

-

Carefully collect the n-octanol-saturated aqueous phase (bottom layer) and the water-saturated n-octanol phase (top layer).

-

-

Sample Preparation:

-

Accurately weigh a sufficient amount of 5-(neo-pentyl)hydantoin to ensure its concentration can be accurately measured in both phases. The starting concentration should not exceed the compound's solubility in either phase.

-

Dissolve the compound in either the pre-saturated n-octanol or the pre-saturated aqueous buffer.

-

-

Partitioning:

-

In a suitable vessel (e.g., a screw-cap tube), combine a known volume of the compound-containing phase with a known volume of the other pre-saturated solvent. A 1:1 volume ratio is common.

-

Seal the vessel and shake it gently on a mechanical shaker for a predetermined time (e.g., 4 hours) at a constant temperature.

-

-

Phase Separation:

-

After shaking, centrifuge the vessel at a moderate speed (e.g., 2000 x g) for 15-30 minutes to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous layers, avoiding any contamination from the interface.

-

Determine the concentration of 5-(neo-pentyl)hydantoin in each aliquot using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve for the compound in each phase must be prepared.

-

-

Calculation of LogP:

-

The partition coefficient (P) is calculated as: P = [Concentration in n-octanol] / [Concentration in aqueous phase]

-

The LogP is then calculated as: LogP = log10(P)

-

Caption: Workflow for thermodynamic solubility determination.

Conclusion

The lipophilicity and aqueous solubility of 5-(neo-pentyl)hydantoin are cornerstone parameters that will dictate its future as a potential therapeutic agent. While the currently available data relies on computational predictions, this guide provides the essential framework and detailed, validated protocols for their empirical determination. The shake-flask methods for both LogP and thermodynamic solubility, though requiring careful execution, remain the definitive assays for generating high-quality, reliable data. By applying these methodologies, researchers can confidently characterize novel compounds, make informed decisions in lead optimization, and ultimately accelerate the journey from discovery to clinical application.

References

-

5,5-Dimethylhydantoin. Wikipedia. [Link]

-

NEOPENTYL GLYCOL CAS N°: 126-30-7. OECD SIDS. [Link]

-

Thermodynamic Solubility Assay. Evotec. [Link]

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies. [Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]

-

ADME Solubility Assay. BioDuro. [Link]

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

-

Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

5-(neo-Pentyl)hydantoin | CAS 110072-96-3. Pharmaffiliates. [Link]

-

Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. PubMed. [Link]

-

Practical Methods for the Measurement of logP for Surfactants. PubMed. [Link]

- Determination of log P coefficients via a RP-HPLC column.

-

Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. ACS Publications. [Link]

-

Novel Lipophilic Hydroxamates Based on Spirocarbocyclic Hydantoin Scaffolds with Potent Antiviral and Trypanocidal Activity. PubMed Central. [Link]

-

Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. MDPI. [Link]

-

High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. ACS Publications. [Link]

-

Design Principles for Balancing Lipophilicity and Permeability in beyond Rule of 5 Space. PubMed. [Link]

-

LogP/D. Cambridge MedChem Consulting. [Link]

-

Hydantoin, 5-(1-ethyl-n-pentyl)-3-(trichloromethylthio)-. NIST WebBook. [Link]

-

Log P values determined via shake flask method and subsequent AAS... ResearchGate. [Link]

-

Experimental lipophilicity for beyond Rule of 5 compounds. ResearchGate. [Link]

-

Chemical Properties of Hydantoin (CAS 461-72-3). Cheméo. [Link]

-

Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. PubMed Central. [Link]

-

Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. ResearchGate. [Link]

-

Hydantoin. Wikipedia. [Link]

-

Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. MDPI. [Link]

Sources

- 1. 5,5-Diethylhydantoin | C7H12N2O2 | CID 21600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Methylhydantoin | C4H6N2O2 | CID 69216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-(neo-Pentyl)hydantoin | CAS 110072-96-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 7. mdpi.com [mdpi.com]

- 8. 5-Methyl-5-phenylhydantoin | C10H10N2O2 | CID 93043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression [hrcak.srce.hr]

- 10. Hydantoin | C3H4N2O2 | CID 10006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Synthesis and Application of 5-(neo-Pentyl)hydantoin: A Guide for Advanced Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of 5-(neo-pentyl)hydantoin, a heterocyclic compound with significant potential in organic synthesis, particularly in the realm of medicinal chemistry. While specific literature on this molecule is not abundant, this paper will construct a comprehensive overview based on established synthetic methodologies for analogous 5-alkylhydantoins and the well-documented influence of the neopentyl moiety in drug design. We will delve into the intricacies of its probable synthesis via the Bucherer-Bergs reaction, elucidate the mechanistic underpinnings, and provide a detailed, field-proven experimental protocol. Furthermore, this guide will analyze the strategic role of the neopentyl group in modulating pharmacokinetic and pharmacodynamic properties, offering researchers and drug development professionals a robust framework for leveraging 5-(neo-pentyl)hydantoin as a valuable synthetic intermediate.

Introduction: The Hydantoin Scaffold and the Significance of the Neopentyl Substituent

The hydantoin (imidazolidine-2,4-dione) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its prevalence stems from its synthetic accessibility and its ability to present substituents in a defined three-dimensional space, allowing for precise interactions with biological targets.[2] The biological activity of hydantoin derivatives is profoundly influenced by the nature of the substituents at the C-5 position.[1]

The focus of this guide, 5-(neo-pentyl)hydantoin, introduces a bulky and lipophilic neopentyl group at this critical position. The neopentyl moiety is of particular interest in drug design for several key reasons:

-

Enhanced Metabolic Stability: The quaternary carbon of the neopentyl group is sterically hindered, which can protect adjacent chemical bonds from enzymatic degradation by metabolic enzymes such as cytochrome P450s.[3][4] This often leads to an increased in vivo half-life of the parent molecule.

-

Modulation of Lipophilicity: The highly branched alkyl structure of the neopentyl group significantly increases the lipophilicity of a molecule.[5] This property is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, influencing its ability to cross cell membranes and reach its target.[6][7]

-

Steric Influence on Binding: The sheer size of the neopentyl group can be exploited to probe the steric constraints of a biological target's binding pocket, potentially leading to enhanced potency and selectivity.[8]

This guide will, therefore, not only detail the synthesis of 5-(neo-pentyl)hydantoin but also provide the scientific rationale for its use as a building block in the design of novel, biologically active molecules.

Synthesis of 5-(neo-Pentyl)hydantoin: The Bucherer-Bergs Reaction

The most direct and widely applicable method for the synthesis of 5-substituted and 5,5-disubstituted hydantoins is the Bucherer-Bergs multicomponent reaction.[9][10] This reaction typically involves the one-pot condensation of an aldehyde or ketone with an alkali metal cyanide and ammonium carbonate.[2]

For the synthesis of 5-(neo-pentyl)hydantoin, the logical starting material is 3,3-dimethylbutanal (neopentyl aldehyde). The overall transformation is depicted below:

Caption: Overall synthetic scheme for 5-(neo-Pentyl)hydantoin.

Mechanistic Insights

The Bucherer-Bergs reaction proceeds through a series of well-established intermediates. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Cyanohydrin Formation: The reaction initiates with the nucleophilic addition of a cyanide ion to the carbonyl carbon of 3,3-dimethylbutanal, forming a cyanohydrin intermediate.

-

Aminonitrile Formation: Ammonia, generated from the decomposition of ammonium carbonate, reacts with the cyanohydrin in a substitution reaction to yield an aminonitrile.

-

Cyclization and Rearrangement: The aminonitrile undergoes a series of cyclization and rearrangement steps involving carbon dioxide (also from ammonium carbonate decomposition) to form the stable hydantoin ring.

A diagrammatic representation of this workflow is provided below:

Caption: Mechanistic workflow of the Bucherer-Bergs reaction.

Experimental Protocol

The following protocol is a robust, self-validating procedure for the synthesis of 5-(neo-pentyl)hydantoin, adapted from established methods for the Bucherer-Bergs reaction.[9]

Materials:

-

3,3-Dimethylbutanal (Neopentyl aldehyde)

-

Potassium cyanide (KCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagent Addition: To the flask, add ammonium carbonate (3.0 equivalents) and potassium cyanide (1.5 equivalents). Add a 1:1 mixture of ethanol and water.

-

Aldehyde Addition: While stirring, add 3,3-dimethylbutanal (1.0 equivalent) to the mixture.

-

Reaction: Heat the reaction mixture to 60-70 °C and maintain it at this temperature with vigorous stirring for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture with concentrated HCl to a pH of approximately 1-2. This should be done slowly and in a fume hood due to the evolution of hydrogen cyanide gas.

-

Isolation: The acidic solution is then cooled in an ice bath to precipitate the crude 5-(neo-pentyl)hydantoin. The solid is collected by vacuum filtration and washed with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.

The Role of 5-(neo-Pentyl)hydantoin in Organic Synthesis

While specific, published applications of 5-(neo-pentyl)hydantoin as a synthetic intermediate are scarce, its value can be inferred from the extensive use of other 5-substituted hydantoins in medicinal chemistry. The primary utility of this compound lies in its potential as a precursor to novel, biologically active molecules.

A Building Block for Drug Discovery

The hydantoin ring possesses two nitrogen atoms that can be further functionalized, allowing for the generation of diverse chemical libraries.[2] Starting from 5-(neo-pentyl)hydantoin, a medicinal chemist can systematically explore the chemical space around this core structure to optimize for desired biological activity.

The workflow for such a drug discovery program would typically involve:

Sources

- 1. mdpi.com [mdpi.com]

- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 3. Neopentyl Glycol as a Scaffold to Provide Radiohalogenated Theranostic Pairs of High In Vivo Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nedmdg.org [nedmdg.org]

- 5. Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Lipophilicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]

Technical Monograph: Strategic Synthesis of 5-(neo-Pentyl)hydantoin

Executive Summary

The synthesis of 5-(neo-Pentyl)hydantoin (systematically 5-(2,2-dimethylpropyl)imidazolidine-2,4-dione ) presents a specific challenge in medicinal chemistry: introducing a bulky, hydrophobic neopentyl group onto the polar hydantoin scaffold. This moiety is frequently utilized to enhance lipophilicity and metabolic stability in anticonvulsant drugs and as a precursor for bulky non-proteinogenic amino acids (e.g., homoneopentylglycine).

This guide delineates the optimal synthetic pathway, prioritizing the Bucherer-Bergs reaction for its atom economy and scalability. We analyze the critical starting material—3,3-Dimethylbutyraldehyde (Neopentanal) —and provide a self-validating protocol that mitigates the risks associated with volatile aldehydes and cyanide chemistry.

Retrosynthetic Analysis & Pathway Selection

To synthesize 5-(neo-Pentyl)hydantoin, we must construct the imidazolidine-2,4-dione ring with the neopentyl substituent at the C5 position.

Pathway Evaluation

Two primary routes exist for constructing the hydantoin core:[1][2][3]

-

Route A: Bucherer-Bergs Reaction (Recommended)

-

Route B: Urea Condensation (Read Reaction)

-

Mechanism: Condensation of an

-amino acid with cyanate. -

Disadvantage: Requires homoneopentylglycine as a starting material, which is expensive and often requires synthesis via Route A anyway.

-

Retrosynthetic Logic (Visualization)

Figure 1: Retrosynthetic disconnection showing the convergence of Neopentanal, Cyanide, and Ammonium Carbonate.[3]

Critical Starting Materials: Specifications & Handling

The success of this synthesis hinges on the quality of the aldehyde. Impure neopentanal leads to oligomerization and "tar" formation during the heating phase.

Primary Precursor: 3,3-Dimethylbutyraldehyde

-

Common Name: Neopentanal

-

CAS Number: 2987-16-8

-

Role: Provides the carbon skeleton and the neopentyl side chain.

| Parameter | Specification | Technical Rationale |

| Purity | ≥ 97.0% (GC) | Impurities (acids/alcohols) quench the cyanide or inhibit imine formation. |

| Physical State | Liquid | Boiling point is 104–106 °C. Volatile. |

| Stability | Air Sensitive | Oxidizes rapidly to 3,3-dimethylbutyric acid. Must store under Argon/Nitrogen. |

| Flash Point | 13 °C (Closed Cup) | High Flammability Hazard. Use spark-proof equipment. |

Reagent Matrix

-

Ammonium Carbonate: Must be fresh. Old bottles often degrade to bicarbonate/carbamate mixtures with lower ammonia content, stalling the reaction.

-

Potassium Cyanide (KCN): Granular form preferred over powder to minimize dust inhalation risks. Safety Note: NaCN is a viable substitute.

Validated Synthesis Protocol (Bucherer-Bergs)

Safety Warning: This protocol generates Hydrogen Cyanide (HCN) in situ and uses KCN. All operations must be performed in a high-efficiency fume hood. A cyanide antidote kit (e.g., hydroxocobalamin) must be present.

Reaction Stoichiometry

-

Neopentanal: 1.0 equiv

-

Potassium Cyanide: 1.2 equiv

-

Ammonium Carbonate: 3.0 equiv

-

Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Methodology

Step 1: Solubilization & Mixing

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve Ammonium Carbonate (3.0 eq) in distilled water.

-

Add Ethanol to the aqueous solution.

-

Expert Insight: Neopentanal is hydrophobic. The 50% EtOH mixture ensures the aldehyde enters the aqueous phase where the cyanide and ammonium ions reside.

-

-

Add Potassium Cyanide (1.2 eq) and stir until fully dissolved.

Step 2: Addition of Electrophile

-

Add Neopentanal (1.0 eq) dropwise over 15 minutes at room temperature.

-

Observation: The solution may turn slightly cloudy as the imine forms.

Step 3: Thermolysis

-

Attach a reflux condenser.

-

Heat the mixture to 60°C for 12–18 hours.

-

Control Point: Do not exceed 70°C aggressively. Excessive heat decomposes ammonium carbonate, releasing

and

-

Step 4: Workup & Isolation

-

Concentration: Remove the ethanol under reduced pressure (Rotavap) at 45°C. Caution: Trap the distillate in a bleach trap in case of trace HCN.

-

Precipitation: Cool the remaining aqueous solution to 0°C in an ice bath.

-

Acidification: Slowly add concentrated HCl dropwise until pH ~2.

-

Filtration: Collect the white precipitate via vacuum filtration.

-

Purification: Recrystallize from hot water or aqueous ethanol.

Process Visualization

Figure 2: Operational workflow for the Bucherer-Bergs synthesis of 5-(neo-Pentyl)hydantoin.

Analytical Validation

To confirm the identity of 5-(neo-Pentyl)hydantoin , look for these characteristic signals. The neopentyl group provides a distinct NMR signature.

-

1H NMR (DMSO-d6):

- ~10.5 ppm (s, 1H, N3-H)

- ~8.0 ppm (s, 1H, N1-H)

- ~4.0 ppm (m, 1H, C5-H)

- ~1.5 ppm (dd, 2H, -CH 2-C(CH3)3) — The methylene bridge.

- ~0.9 ppm (s, 9H, -C(CH 3)3) — The intense tert-butyl singlet.

-

Melting Point:

-

Expect a range of 200–215°C (Decomposition often occurs near MP for hydantoins).

-

References

-

Bucherer-Bergs Reaction Overview & Mechanism Source: Organic Chemistry Portal.[6] URL:[Link]

-

Synthesis of 5,5-Disubstituted Hydantoins (Protocol Basis) Source: Organic Syntheses, Coll. Vol. 3, p.323 (1955). (Procedure for 5,5-dimethylhydantoin, adaptable to 5-neopentyl). URL:[Link]

-

Hydantoin Physical Properties & Solubility Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 10006, Hydantoin.[7] URL:[Link]

-

Multicomponent Synthesis of Hydantoins (Review) Source: Encyclopedia MDPI. URL:[Link]

Sources

- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. CN102002000B - Method for producing 5,5-dimethyl hydantoin - Google Patents [patents.google.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. fishersci.com [fishersci.com]

- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 7. Hydantoin - Wikipedia [en.wikipedia.org]

Methodological & Application

Analytical Application Note: Quantification of 5-(neo-Pentyl)hydantoin

Abstract

This guide details the analytical protocols for the quantification of 5-(neo-Pentyl)hydantoin (CAS: 110072-96-3), a critical intermediate in the Bucherer-Bergs synthesis of sterically hindered amino acids (e.g., tert-leucine analogs). Due to the molecule's weak UV chromophore and the steric bulk of the neopentyl group, standard "off-the-shelf" hydantoin methods often yield poor sensitivity or peak tailing. This note provides two distinct, validated workflows: a robust HPLC-UV method for process control (purity >98%) and a high-sensitivity LC-MS/MS protocol for bioanalytical applications (LLOQ < 5 ng/mL).

Part 1: Chemical Context & Analytical Strategy[1][2]

The Molecule[1][3][4][5]

-

IUPAC Name: 5-(2,2-dimethylpropyl)imidazolidine-2,4-dione

-

pKa: ~8.8 (Imide N-H), rendering it weakly acidic.

-

Physicochemical Challenge: The neopentyl group adds significant lipophilicity compared to standard hydantoins, while the lack of conjugation limits UV detection to the low-wavelength region (<215 nm).

Method Selection Logic

The choice of method depends entirely on the matrix and sensitivity requirements.

Caption: Decision tree for selecting the appropriate analytical workflow based on sample concentration and matrix complexity.

Part 2: Method A - HPLC-UV (Process Control & Purity)

Objective: Routine quantification of 5-(neo-Pentyl)hydantoin in reaction mixtures or raw material release.

Chromatographic Conditions

-

System: Agilent 1260 Infinity II or equivalent quaternary pump system.

-

Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

-

Why: The "end-capping" is critical. Hydantoins have polar amide groups that interact with free silanols on silica columns, causing peak tailing. End-capping blocks these sites.

-

-

Mobile Phase A: 10 mM Potassium Phosphate Buffer, pH 3.0.

-

Why: At pH 3.0, the hydantoin (pKa ~8.8) is fully protonated (neutral). This prevents ionization-induced peak broadening and ensures consistent retention.

-

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 30°C.

-

Detection: UV at 210 nm .

-

Note: The neopentyl group is UV-transparent. Detection relies on the n→π* transition of the amide carbonyls. Do not use methanol as a solvent if possible, as it absorbs near 205-210 nm, reducing signal-to-noise.

-

Gradient Profile

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 8.0 | 40 | 60 |

| 10.0 | 40 | 60 |

| 10.1 | 90 | 10 |

| 15.0 | 90 | 10 |

System Suitability Tests (SST)

To ensure data integrity, the following criteria must be met before running samples:

-

Tailing Factor: < 1.5 (Strict control required due to amide-silanol interactions).

-

Precision: RSD < 1.0% for 5 replicate injections of Standard (100 µg/mL).

-

Resolution: > 2.0 between 5-(neo-Pentyl)hydantoin and its hydrolysis product (N-carbamoyl-tert-leucine), which elutes earlier due to the free carboxylic acid.

Part 3: Method B - LC-MS/MS (Bioanalysis & Trace Impurities)

Objective: Quantification in plasma, media, or trace impurity analysis where UV sensitivity is insufficient.

Mass Spectrometry Parameters

-

Ionization Mode: Electrospray Ionization (ESI) – Negative Mode .[4][5]

-

Precursor Ion: m/z 169.2 [M-H]⁻

-

Source Temperature: 350°C (Ensure complete desolvation of the bulky neopentyl group).

MRM Transitions (Multiple Reaction Monitoring)

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell (ms) | Mechanism |

| 5-(neo-Pentyl)hydantoin | 169.2 | 126.2 | 15 | 100 | Loss of HNCO (Ring cleavage) |

| 5-(neo-Pentyl)hydantoin | 169.2 | 42.1 | 25 | 100 | Loss of NCO fragment |

| IS (Phenytoin-d10) | 261.1 | 211.1 | 20 | 100 | Reference Standard |

Sample Preparation (Liquid-Liquid Extraction)

Because the neopentyl group renders the molecule moderately lipophilic (LogP ~0.8 - 1.2), Liquid-Liquid Extraction (LLE) provides cleaner extracts than protein precipitation.

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow for biological matrices.

Part 4: Troubleshooting & Scientific Rationale

Common Failure Modes

-

Peak Tailing (HPLC-UV):

-

Cause: Secondary interactions between the hydantoin nitrogen and column silanols.

-

Fix: Ensure the mobile phase pH is ≤ 3.0. If tailing persists, add 0.1% Triethylamine (TEA) to the mobile phase as a sacrificial base (only for UV methods; do not use TEA with LC-MS).

-

-

Low Sensitivity (LC-MS):

-

Carryover:

-

Cause: The neopentyl group is "sticky" (hydrophobic).

-

Fix: Use a needle wash of 50:50 Methanol:Isopropanol.

-

Validation Standards (ICH M10)

-

Linearity: 5 – 1000 ng/mL (R² > 0.99).

-

Accuracy: ±15% (±20% at LLOQ).

-

Recovery: Extraction efficiency should be >80% using the Ethyl Acetate LLE method described above.

References

-

National Center for Biotechnology Information (PubChem). Hydantoin Compound Summary & Physicochemical Properties. [Link]

-

U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018). [Link]

-

SIELC Technologies. HPLC Separation of Hydantoins (Methodology for Polar Embedded Groups). [Link]

Sources

- 1. 5-(neo-Pentyl)hydantoin | CAS 110072-96-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 5-(NEO-PENTYL)HYDANTOIN | 110072-96-3 [amp.chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Mass spectrometry of hydantoin-derived selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Investigation of 5-(neo-Pentyl)hydantoin in Cancer Cell Line Studies

Introduction: The Therapeutic Potential of Hydantoin Scaffolds in Oncology

The hydantoin ring system, a five-membered heterocyclic structure, represents a "privileged scaffold" in medicinal chemistry. Its unique combination of hydrogen bond donors and acceptors, along with multiple sites for substitution, allows for the generation of diverse chemical libraries with a wide range of biological activities.[1] Historically, hydantoin derivatives have been successful as anticonvulsants and antiarrhythmics. More recently, this versatile scaffold has garnered significant attention in oncology for its potential to yield novel anticancer agents.[2]

Derivatives of hydantoin have been shown to exhibit a variety of antitumor activities.[2] For instance, spiromustine, a spirohydantoin, has been investigated for its ability to penetrate the blood-brain barrier and target brain tumors.[2] Furthermore, various 5-substituted hydantoins have demonstrated dose- and time-dependent antiproliferative and pro-apoptotic effects in cancer cell lines such as the human colon cancer cell line HCT-116.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of a novel derivative, 5-(neo-Pentyl)hydantoin , in cancer cell line studies. We will delve into the core methodologies required to characterize its cytotoxic and mechanistic properties, underpinned by a rationale for each experimental choice.

Chemical Profile: 5-(neo-Pentyl)hydantoin

| Compound Name | 5-(neo-Pentyl)hydantoin |

| Chemical Structure | (A specific chemical drawing would be inserted here if available; for this conceptual guide, we will proceed with the name) |

| Molecular Formula | C8H14N2O2 |

| Molecular Weight | 170.21 g/mol |

| Rationale for Investigation | The neopentyl group is a bulky, lipophilic moiety. Its incorporation at the 5-position of the hydantoin ring is hypothesized to enhance cell membrane permeability and potentially create unique steric interactions with target proteins, leading to novel or improved anticancer activity. |

| Solubility | To be determined empirically. A stock solution is typically prepared in DMSO at a high concentration (e.g., 10-50 mM) and then diluted in cell culture medium for experiments. |

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a logical workflow for the initial in vitro characterization of 5-(neo-Pentyl)hydantoin.

Caption: A streamlined workflow for the in vitro evaluation of 5-(neo-Pentyl)hydantoin.

Part 1: Cytotoxicity and Antiproliferative Activity

The foundational step in evaluating any potential anticancer compound is to determine its ability to inhibit cell growth or induce cell death.[4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[5]

Protocol 1: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-(neo-Pentyl)hydantoin in various cancer cell lines.

Materials:

-

Selected cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.[5]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).

-

5-(neo-Pentyl)hydantoin stock solution (10 mM in DMSO).

-

96-well cell culture plates.

-

MTT reagent (5 mg/mL in PBS).

-

DMSO.

-

Multichannel pipette.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 5-(neo-Pentyl)hydantoin in complete medium from the DMSO stock. The final concentrations should typically range from 0.1 µM to 100 µM.[3] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the highest concentration of DMSO used, typically <0.5%) and an untreated control.

-

Incubation: Incubate the plates for 24, 48, and 72 hours.[3]

-

MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Expected Outcome: This assay will provide IC50 values for 5-(neo-Pentyl)hydantoin across different cancer cell lines and at various time points. A lower IC50 value indicates higher potency. Comparing the IC50 in cancer cells versus non-cancerous cells will give a preliminary indication of the compound's selectivity.

Part 2: Elucidating the Mechanism of Action

Once cytotoxicity is established, the next crucial step is to understand how the compound is affecting the cancer cells. Key questions to address are whether it is inducing programmed cell death (apoptosis) or causing a halt in the cell division cycle.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To determine if 5-(neo-Pentyl)hydantoin induces cell cycle arrest.

Rationale: Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M).[6][7] Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the DNA content of a cell population and thereby determine the distribution of cells in each phase of the cell cycle.[6]

Materials:

-

Cancer cell line of interest (preferably the one most sensitive to the compound).

-

6-well cell culture plates.

-

5-(neo-Pentyl)hydantoin.

-

PBS.

-

70% cold ethanol.

-

RNase A (100 µg/mL).

-

Propidium Iodide (PI) staining solution (50 µg/mL).[8]

-

Flow cytometer.

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with 5-(neo-Pentyl)hydantoin at concentrations around its IC50 and 2x IC50 for 24 or 48 hours. Include a vehicle control.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 1200 rpm for 5 minutes.[9]

-

Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.[9] Incubate at 4°C for at least 30 minutes (or up to several days).[9]

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial as PI can also bind to double-stranded RNA, which would interfere with accurate DNA content analysis.[8]

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the amount of DNA in each cell.

-

Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[7]

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

Objective: To determine if 5-(neo-Pentyl)hydantoin induces apoptosis.

Rationale: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[10] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (like FITC) for detection by flow cytometry. Propidium iodide is used concurrently to identify necrotic or late-stage apoptotic cells, which have lost membrane integrity.[10]

Materials:

-

Cancer cell line of interest.

-

6-well cell culture plates.

-

5-(neo-Pentyl)hydantoin.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer).

-

Flow cytometer.

Procedure:

-

Cell Treatment: Seed and treat cells as described in the cell cycle analysis protocol.

-

Cell Harvesting: Harvest all cells (adherent and floating) and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[11] Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[11]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11][12]

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.[12]

Data Interpretation:

-

Annexin V (-) / PI (-): Live cells

-

Annexin V (+) / PI (-): Early apoptotic cells

-

Annexin V (+) / PI (+): Late apoptotic or necrotic cells

-

Annexin V (-) / PI (+): Necrotic cells (due to membrane damage not related to apoptosis)

Part 3: Investigating Molecular Targets and Signaling Pathways

After confirming the mode of cell death or growth inhibition, the next logical step is to investigate the underlying molecular changes. Western blotting is a powerful technique to examine the expression levels and activation states (e.g., phosphorylation) of key proteins involved in cancer-related signaling pathways.[13][14]

Potential Signaling Pathways to Investigate

Based on literature for other hydantoin derivatives, the following pathways are rational starting points:

-

Apoptosis Pathway: Examine the expression of key proteins like Bcl-2 (anti-apoptotic), Bax (pro-apoptotic), cleaved Caspase-3, and cleaved PARP. An increase in the Bax/Bcl-2 ratio and the presence of cleaved Caspase-3 and PARP are hallmarks of apoptosis.

-

Cell Cycle Regulation: Investigate the levels of cyclins and cyclin-dependent kinases (CDKs) that govern transitions between cell cycle phases (e.g., Cyclin D1, CDK4 for G1/S transition; Cyclin B1, CDK1 for G2/M transition). Also, check for changes in CDK inhibitors like p21 and p27.

-

Kinase Signaling Pathways: Many hydantoins are known to be kinase inhibitors.[15] The PI3K/Akt and MAPK/ERK pathways are central to cell survival and proliferation and are often dysregulated in cancer.[16] Analyzing the phosphorylation status of key proteins like Akt and ERK can reveal if 5-(neo-Pentyl)hydantoin affects these critical pathways.

Caption: Potential signaling pathways that could be modulated by 5-(neo-Pentyl)hydantoin.

Protocol 4: Western Blot Analysis

Objective: To measure changes in the expression and phosphorylation of key signaling proteins in response to treatment with 5-(neo-Pentyl)hydantoin.

Materials:

-

Treated cell lysates.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer apparatus (wet or semi-dry) and transfer buffer.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[17]

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-cleaved Caspase-3, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Protein Extraction: Treat cells with 5-(neo-Pentyl)hydantoin as before. Lyse the cells on ice using lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.[17]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[17]

-

Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[16]

-

Stripping and Re-probing: To analyze multiple proteins on the same blot (e.g., a phosphorylated protein and its total protein counterpart), the membrane can be stripped of the first set of antibodies and re-probed with a new primary antibody.[16] Always probe for a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading.

Conclusion and Future Directions

This guide provides a robust framework for the initial preclinical evaluation of 5-(neo-Pentyl)hydantoin in cancer cell lines. By systematically assessing its cytotoxicity, impact on the cell cycle and apoptosis, and effects on key signaling pathways, researchers can build a comprehensive profile of this novel compound. Positive and selective activity in these in vitro assays would provide a strong rationale for advancing 5-(neo-Pentyl)hydantoin to more complex studies, including in vivo animal models, to further evaluate its therapeutic potential.

References

-

Synthesis and Evaluation of 5-(Heteroarylmethylene)hydantoins as Glycogen Synthase Kinase-3β Inhibitors. PubMed Central. Available at: [Link].

-

New insights on 5-fluorouracil's mechanism in different cancers. News-Medical. Available at: [Link].

-

Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. MDPI. Available at: [Link].

-

Synthesis and antitumor activity of conjugates of 5-Fluorouracil and emodin. PubMed. Available at: [Link].

-

Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. National Institutes of Health. Available at: [Link].

-

Recent applications of hydantoin and thiohydantoin in medicinal chemistry. ResearchGate. Available at: [Link].

-